molecular formula C15H11NO3 B1300378 2-(1-Oxoisoindolin-2-yl)benzoic acid CAS No. 4770-69-8

2-(1-Oxoisoindolin-2-yl)benzoic acid

Cat. No.: B1300378
CAS No.: 4770-69-8
M. Wt: 253.25 g/mol
InChI Key: ABKBCHBYNDGPLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Oxoisoindolin-2-yl)benzoic acid is a useful research compound. Its molecular formula is C15H11NO3 and its molecular weight is 253.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxo-1H-isoindol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-11-6-2-1-5-10(11)9-16(14)13-8-4-3-7-12(13)15(18)19/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKBCHBYNDGPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363011
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4770-69-8
Record name 2-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 2-(1-Oxoisoindolin-2-yl)benzoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(1-Oxoisoindolin-2-yl)benzoic acid consists of a benzoic acid ring substituted at the 2-position with a 1-oxoisoindolinone group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural confirmation.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the presence of the carboxylic acid proton, which is often not observed in other deuterated solvents.

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be performed to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 12.0broad s1H-COOH
7.5 - 8.2m8HAromatic-H
~ 4.5s2H-CH₂-
Interpretation of ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three main regions of interest. A highly deshielded, broad singlet appearing above 12 ppm is characteristic of a carboxylic acid proton. The aromatic region, predicted to be between 7.5 and 8.2 ppm, would integrate to eight protons, corresponding to the four protons on the benzoic acid ring and the four protons on the phthalimide-derived ring system. Due to the complex coupling patterns, this region would likely appear as a multiplet. A singlet, integrating to two protons, is anticipated around 4.5 ppm and is assigned to the methylene (-CH₂-) protons of the isoindolinone ring.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~ 170C=O (amide)
~ 168C=O (carboxylic acid)
120 - 140Aromatic-C
~ 50-CH₂-
Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum should display distinct signals for the carbonyl carbons, the aromatic carbons, and the methylene carbon. The two carbonyl carbons are expected to resonate at the downfield end of the spectrum, typically around 168-170 ppm. The amide carbonyl is generally found at a slightly higher chemical shift than the carboxylic acid carbonyl. The aromatic region would show a cluster of peaks between 120 and 140 ppm, with the exact chemical shifts being influenced by the substitution pattern. The methylene carbon of the isoindolinone ring is predicted to appear around 50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrational frequencies of its carboxylic acid and amide functionalities.

Experimental Protocol (Hypothetical)
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignment
2500 - 3300BroadO-H stretch (carboxylic acid)
> 3000MediumAromatic C-H stretch
~ 1720StrongC=O stretch (carboxylic acid)
~ 1680StrongC=O stretch (amide)
~ 1350MediumC-N stretch
Interpretation of IR Spectrum

The IR spectrum will be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. Overlapping with this will be the aromatic C-H stretching vibrations, which typically appear just above 3000 cm⁻¹. Two strong carbonyl (C=O) stretching bands are expected: one around 1720 cm⁻¹ for the carboxylic acid and another around 1680 cm⁻¹ for the amide in the isoindolinone ring. A medium intensity band around 1350 cm⁻¹ can be attributed to the C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol (Hypothetical)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.

  • Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a quadrupole or time-of-flight mass analyzer.

Predicted Mass Spectrum Data
m/zProposed Fragment
253[M]⁺ (Molecular Ion)
235[M - H₂O]⁺
208[M - COOH]⁺
225[M - CO]⁺
133[C₈H₅O₂]⁺ (Phthalide cation)
105[C₇H₅O]⁺ (Benzoyl cation)
Interpretation of Mass Spectrum

The mass spectrum should show a molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight of the compound (253.25 g/mol ). Common fragmentation pathways for carboxylic acids include the loss of a water molecule (m/z 235) and the loss of the entire carboxyl group (m/z 208). The loss of carbon monoxide (CO) from the isoindolinone ring is also a likely fragmentation, leading to a peak at m/z 225. Other significant fragments could include the phthalide cation at m/z 133 and the benzoyl cation at m/z 105, arising from cleavage of the molecule.

M [M]⁺ m/z = 253 M_H2O [M - H₂O]⁺ m/z = 235 M->M_H2O - H₂O M_COOH [M - COOH]⁺ m/z = 208 M->M_COOH - COOH M_CO [M - CO]⁺ m/z = 225 M->M_CO - CO Phthalide Phthalide cation m/z = 133 M->Phthalide Cleavage Benzoyl Benzoyl cation m/z = 105 M->Benzoyl Cleavage

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide outlines the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and Mass Spec data provide a comprehensive analytical profile that is essential for the unambiguous identification and characterization of this compound. Researchers and scientists can utilize this guide as a reference for interpreting their own experimental data and for ensuring the structural integrity of their synthesized materials.

References

  • Shaheen, F., et al. (2010). 2-, 3-, and 4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids and their corresponding organotin carboxylates: synthesis, characterization, fluorescent, and biological activities. Bioorganic & Medicinal Chemistry Letters, 20(20), 5963-5967.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • AA Blocks. (n.d.). This compound. Retrieved from [Link]

Troubleshooting & Optimization

optimizing reaction conditions for 2-(1-Oxoisoindolin-2-yl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Oxoisoindolin-2-yl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Reaction Overview

The synthesis of this compound is most effectively achieved through the condensation of 2-formylbenzoic acid (also known as phthalaldehydic acid) and 2-aminobenzoic acid (anthranilic acid). This reaction proceeds through a tandem reductive amination and intramolecular lactamization sequence.

Overall Reaction:

2-Formylbenzoic Acid + 2-Aminobenzoic Acid → this compound + H₂O

The mechanism involves two key stages:

  • Imine Formation: The amine group of 2-aminobenzoic acid performs a nucleophilic attack on the aldehyde group of 2-formylbenzoic acid, forming a Schiff base (imine) intermediate after the elimination of water.

  • Intramolecular Cyclization (Lactamization): The intermediate exists in equilibrium with a cyclic hemiaminal form. Under reductive or thermal conditions, this intermediate undergoes an irreversible intramolecular cyclization to form the stable five-membered lactam ring of the isoindolinone core.

Several catalytic systems can facilitate this transformation, often involving a reducing agent to drive the reaction towards the final product.[1][2]

Reaction Mechanism Diagram

ReactionMechanism Reactants 2-Formylbenzoic Acid + 2-Aminobenzoic Acid Imine Schiff Base (Imine) Intermediate Reactants->Imine - H₂O Hemiaminal Cyclic Hemiaminal Intermediate Imine->Hemiaminal Equilibrium Product This compound Hemiaminal->Product Intramolecular Cyclization Troubleshooting Start Reaction Complete? CheckTLC Check Reaction TLC Start->CheckTLC No Success Successful Synthesis Start->Success Yes Step1 Unreacted Starting Material? CheckTLC->Step1 LowYield Problem: Low Yield/ Stalled Reaction Step2 Increase Time/Temp Refresh Catalyst LowYield->Step2 PurificationIssue Problem: Purification Difficulty Step3 Try Alternative Solvent for Recrystallization PurificationIssue->Step3 Step1->LowYield Yes Step1->PurificationIssue No (Clean but low yield or purification issue) Step2->CheckTLC Re-evaluate Step4 Perform Acid-Base Extraction Step3->Step4 Fails Step5 Run Silica Column (with Acetic Acid) Step4->Step5 Fails

Sources

Navigating Solvent Effects in 2-(1-Oxoisoindolin-2-yl)benzoic Acid Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for reactions involving 2-(1-Oxoisoindolin-2-yl)benzoic acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of solvent effects in your experiments. This resource is structured to address common challenges and frequently asked questions, moving beyond simple protocols to explain the fundamental principles that govern reaction outcomes. Our aim is to empower you with the knowledge to not only troubleshoot issues but also to proactively optimize your synthetic strategies.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is formatted as a series of question-and-answer scenarios that you might encounter in the lab. Each answer provides a causal explanation and actionable steps for resolution.

Question 1: My reaction yield is consistently low when performing an amide coupling with this compound. I'm using a standard coupling agent like EDC/HOBt in dichloromethane (DCM), but a significant amount of starting material remains unreacted. What's going on?

Answer:

This is a classic issue often rooted in the poor solubility of this compound in less polar solvents like DCM. While DCM is a common choice for many amide couplings, the rigid, planar structure of the oxoisoindolinone moiety in your starting material significantly reduces its solubility. If the acid is not fully dissolved, the reaction is essentially running under heterogeneous conditions, leading to a dramatic decrease in the reaction rate and, consequently, low yields.

Underlying Cause: The key issue is the limited mass transfer between the solid and liquid phases. The coupling agents (EDC/HOBt) can only activate the carboxylic acid molecules that are in solution. If the majority of your starting material remains as a solid, it is unavailable for reaction.

Troubleshooting Steps:

  • Solvent System Modification: Switch to a polar aprotic solvent known for its excellent solvating power for a wide range of organic molecules.[1] Recommended solvents include:

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • N-Methyl-2-pyrrolidone (NMP)

    These solvents are highly effective at solvating both the carboxylic acid and the amine coupling partner, ensuring a homogeneous reaction mixture.[2]

  • Solubility Test: Before running the reaction on a larger scale, perform a small-scale solubility test. Add a known amount of your this compound to the chosen solvent at your intended reaction temperature to ensure complete dissolution.

  • Temperature Adjustment: Gently warming the reaction mixture can improve the solubility of your starting material. However, be mindful of the thermal stability of your reactants and coupling agents. For many standard amide couplings, temperatures between room temperature and 60°C are generally well-tolerated.[3]

Question 2: I've switched to DMF as the solvent for my amide coupling, and while the solubility has improved, I'm now observing a significant side product that I suspect is the methyl ester of my starting material. How can I avoid this?

Answer:

The formation of a methyl ester side product when using DMF as a solvent is a known issue, particularly if the DMF has started to decompose. DMF can slowly hydrolyze to dimethylamine and formic acid, or in the presence of certain reagents, can be a source of methylating agents.

Underlying Cause: The presence of methanol as an impurity in DMF or the decomposition of DMF itself can lead to the esterification of the carboxylic acid, especially when activated by coupling agents.

Troubleshooting Steps:

  • Use High-Purity, Anhydrous DMF: Ensure you are using a fresh bottle of high-purity, anhydrous DMF. Older bottles or lower-grade DMF may contain impurities that contribute to side reactions.

  • Alternative Polar Aprotic Solvents: If the issue persists, consider switching to another polar aprotic solvent that does not have the potential for this specific side reaction. Good alternatives include:

    • Dimethyl sulfoxide (DMSO)

    • Acetonitrile (ACN) (if solubility allows)

    • Tetrahydrofuran (THF) (often requires heating to achieve sufficient solubility)

  • Reaction Time and Temperature Optimization: Minimize the reaction time and temperature to reduce the likelihood of side reactions. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Question 3: I am attempting a reaction that involves the modification of the benzene ring of this compound, but I'm getting a complex mixture of products. Could the solvent be playing a role?

Answer:

Absolutely. The solvent can significantly influence the reactivity and selectivity of reactions on the aromatic ring. The choice between a protic and an aprotic solvent can alter the electronic nature of the starting material and intermediates, leading to different product distributions.

Underlying Cause:

  • Protic Solvents (e.g., alcohols, water): These solvents can form hydrogen bonds with the carboxylic acid and the amide carbonyl group. This can deactivate the aromatic ring towards electrophilic substitution by withdrawing electron density. Conversely, they can stabilize charged intermediates, potentially favoring certain reaction pathways.

  • Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents do not engage in hydrogen bonding to the same extent and can better solvate a wider range of reagents. Their polarity can still influence the reaction by stabilizing transition states.

Troubleshooting Workflow:

Caption: Troubleshooting complex product mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

Solvent ClassExamplesGeneral SolubilityNotes
Polar Aprotic DMF, DMSO, NMPHighThese are generally the solvents of choice for achieving a homogeneous reaction mixture.
Polar Protic Methanol, Ethanol, WaterModerate to LowSolubility is often limited, especially in water. Alcohols may be suitable for some reactions, but the potential for esterification should be considered. Benzoic acid itself has low solubility in cold water but higher solubility in hot water, a property that may be partially retained.[4]
Ethers THF, DioxaneModerate to LowHeating is often required to achieve sufficient concentrations for reaction.
Chlorinated Dichloromethane (DCM), ChloroformLowGenerally poor solvents for this compound, often leading to solubility-limited reactions.
Hydrocarbons Toluene, HexaneVery LowNot recommended for most reactions involving this starting material unless it is part of a biphasic system or the reactant is modified to be more soluble.

Q2: How does the choice between a polar protic and a polar aprotic solvent affect nucleophilic substitution reactions at the carboxylic acid group?

A2: The choice of a protic versus an aprotic solvent is critical and can significantly impact the rate and efficiency of nucleophilic substitution reactions, such as amide bond formation.

  • Polar Protic Solvents: These solvents can form a "solvent cage" around the nucleophile through hydrogen bonding.[5] This stabilizes the nucleophile, but also hinders its ability to attack the electrophilic carbonyl carbon of the activated carboxylic acid. This effect generally slows down SN2-type reactions.[5]

  • Polar Aprotic Solvents: These solvents can solvate the cation of a salt but do not strongly interact with the anionic nucleophile.[5] This leaves the nucleophile "naked" and more reactive, leading to a significant rate enhancement for SN2 reactions.[6] For amide coupling reactions, which proceed through a similar nucleophilic attack mechanism, polar aprotic solvents are almost always preferred.[2]

Caption: Protic vs. Aprotic Solvent Effects.

Q3: Are there any known incompatibilities of this compound with common solvents under heating?

A3: While this compound is a relatively stable molecule, prolonged heating in certain solvents could potentially lead to side reactions.

  • Protic Solvents (e.g., alcohols): As mentioned, prolonged heating in the presence of an acid catalyst can lead to esterification.

  • Strongly Basic Conditions: In the presence of a strong base, the carboxylic acid will be deprotonated. If the reaction conditions are harsh, decarboxylation could become a concern, although this typically requires very high temperatures.

  • Hydrolysis: The isoindolinone ring is an amide and can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 2-aminomethylbenzoic acid and phthalic acid derivatives.

It is always recommended to monitor reactions at elevated temperatures for the appearance of unexpected byproducts.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt in DMF

This protocol is a starting point and may require optimization for specific substrates.

  • Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous DMF (approximately 0.1 M concentration). Stir until all the solid has dissolved.

  • Addition of Amine and HOBt: To the solution, add the desired amine (1.1 eq.) and HOBt (1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Addition of EDC: Slowly add EDC·HCl (1.5 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

References

  • Pawar, M. A., et al. (2024). Single‐Pot Synthesis and Optimization of CCF@GO Nanocatalyst for Efficient Direct Oxidative Amidation of Carboxylic Acids and N,N‐Dialkylformamides. Applied Organometallic Chemistry.
  • Gagnon, D., & Giguere, J. R. (2007). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. NIH Public Access. [Link]

  • Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Holmes, L. A., & Holmes, N. (2022). Optimizing Compound Library Synthesis in Drug Discovery using Empirical Modelling Techniques. Chalmers University of Technology.
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Pace, V., et al. (2011). A one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines by using SOCl2 has been developed.
  • Google Patents. (2017). Method for preparing benzoic acid amide compound.
  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

  • The Organic Chemistry Tutor. (2023, November 20). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry [Video]. YouTube. [Link]

  • Li, G., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry.
  • Malaysian Journal of Analytical Sciences. (2024).
  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly? [Link]

  • Reddit. (2019). Polar aprotic, polar protic and non polar solvents? [Link]

  • BenchChem. (2025). optimization of reaction conditions for synthesizing benzamides.
  • Leah4sci. (2013, August 6). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions [Video]. YouTube. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023, February 16). Technology Networks.
  • ResearchGate. (n.d.). Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(2-oxopropyl)-2-arylisoindolinone derivatives via a three-component reaction of diaryliodonium salts with 2-formylbenzonitriles and phenylacetylenes.
  • Li, G., et al. (2022). Access to Isoquinolin-2(1H)‑yl-acetamides and Isoindolin-2-yl. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Mixed Solvents.
  • Google Patents. (n.d.).
  • Scribd. (2015). Solubility of Benzoic Acid in Organic Solvents. [Link]

Sources

Technical Support Center: Temperature Optimization for the Synthesis of 2-(1-Oxoisoindolin-2-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(1-Oxoisoindolin-2-yl)benzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of compounds. As a scaffold in medicinal chemistry, precise control over the synthesis is paramount to ensure high yield and purity. Temperature is arguably the most critical parameter in the condensation reaction between phthalic anhydride derivatives and 2-aminobenzoic acids.

This document provides in-depth, experience-based answers to common challenges, explains the underlying chemical principles, and offers validated protocols to streamline your experimental workflow.

Core Synthesis Pathway & Critical Temperature Checkpoints

The synthesis of this compound is typically achieved through the condensation of phthalic anhydride with 2-aminobenzoic acid (anthranilic acid). The reaction proceeds in two key stages, both of which are highly dependent on temperature.

  • Amide Formation (Ring Opening): The initial reaction is a nucleophilic acyl substitution where the amino group of anthranilic acid attacks one of the carbonyl carbons of phthalic anhydride. This opens the anhydride ring to form an intermediate phthalamic acid derivative. This step is often exothermic and typically occurs at lower temperatures.

  • Imide Formation (Cyclization/Dehydration): The second stage involves an intramolecular cyclization of the phthalamic acid intermediate, accompanied by the elimination of a water molecule to form the final isoindolinone ring system. This dehydration step requires thermal energy to overcome the activation barrier.

The delicate balance between these two stages is the primary focus of temperature optimization.

ReactionPathway PhthalicAnhydride Phthalic Anhydride Step1 Step 1: Amide Formation (Ring Opening) PhthalicAnhydride->Step1 AnthranilicAcid 2-Aminobenzoic Acid AnthranilicAcid->Step1 Intermediate Phthalamic Acid Intermediate Step1->Intermediate Step2 Step 2: Imide Formation (Cyclization & Dehydration) FinalProduct This compound Step2->FinalProduct Water H₂O Step2->Water Intermediate->Step2

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low. What are the most likely temperature-related causes?

Answer: Low yield is the most common issue and can often be traced back to suboptimal temperature control at two critical phases:

  • Cause A: Incomplete Cyclization. The conversion of the phthalamic acid intermediate to the final product requires sufficient thermal energy to drive the dehydration and ring-closure. If the temperature is too low or the heating time is too short, the reaction will stall, leaving a significant amount of the intermediate in the reaction mixture.

    • Solution: Ensure your reaction temperature reaches the target for cyclization, typically in the range of 130-180°C, depending on the solvent and specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the intermediate spot/peak is a key indicator of reaction completion. If using a high-boiling solvent like acetic acid or DMF, ensure vigorous reflux is achieved.

  • Cause B: Thermal Degradation or Side Reactions. Conversely, excessive temperature can lead to degradation of both the starting materials and the product. One significant side reaction at very high temperatures (>200°C) is the decarboxylation of the benzoic acid moiety, which is often irreversible and leads to a complex mixture of byproducts.[1]

    • Solution: Carefully control the heating. Use a temperature-controlled heating mantle with a thermocouple and a stirrer to ensure even heat distribution. Do not exceed the recommended temperature range for your specific derivative. If you suspect degradation (e.g., significant color change to dark brown or black), reduce the temperature and extend the reaction time.

Q2: My final product is contaminated with unreacted starting materials. How can I improve conversion?

Answer: The presence of starting materials, particularly anthranilic acid, after the reaction suggests that the initial amide formation may be incomplete or that the equilibrium is unfavorable.

  • Cause: Insufficient Initial Reaction Temperature/Time. While the initial ring-opening is exothermic, it still requires proper mixing and sufficient time to go to completion before proceeding to the high-temperature cyclization step. If the temperature is raised too quickly, the cyclization of the formed intermediate may occur while unreacted starting materials are still present.

    • Solution: Implement a two-stage heating profile.

      • Stage 1 (Amide Formation): Combine the reactants in a suitable solvent (e.g., glacial acetic acid) and stir at a moderate temperature (e.g., 60-80°C) for 30-60 minutes. This allows for the complete formation of the phthalamic acid intermediate before the aggressive dehydration step begins.

      • Stage 2 (Cyclization): After the initial period, gradually increase the temperature to the target for cyclization (e.g., reflux at ~118°C for acetic acid). This staged approach ensures a more controlled and complete reaction.

Q3: The reaction mixture turns very dark, and I'm getting a lot of insoluble impurities. What's happening?

Answer: A significant color change to dark brown or black is a strong indicator of thermal decomposition.

  • Cause: Hot Spots and Localized Overheating. This is common when using direct, uncontrolled heating methods (e.g., a Bunsen burner or a simple heating mantle without a controller). Localized "hot spots" in the reaction flask can cause the solvent and reagents to char, leading to complex, often polymeric, impurities. High temperatures can also promote side reactions like decarboxylation.[1]

    • Solution:

      • Use a Controlled Heating System: Employ a silicone oil bath or a temperature-controlled heating mantle with a magnetic stirrer. This provides uniform, gentle heating across the entire flask.

      • Ensure Efficient Stirring: Vigorous stirring is crucial to distribute heat evenly and prevent reactants from charring on the hot glass surface.

      • Solvent Choice: Ensure your solvent's boiling point is appropriate for the desired reaction temperature. Using a solvent with too low a boiling point will require superheating under pressure, while a solvent with a very high boiling point might make temperature control more difficult.

Q4: The reaction seems to stall and won't go to completion, even at high temperatures. What else could be the problem?

Answer: If temperature adjustments don't resolve the issue, the problem may lie with the removal of water, the by-product of the cyclization step.

  • Cause: Equilibrium Limitation due to Water Accumulation. The final cyclization step is a dehydration reaction, which is reversible. If the water produced is not removed from the reaction mixture, it can hydrolyze the product or the anhydride starting material, pushing the equilibrium back and preventing the reaction from reaching completion.

    • Solution:

      • Azeotropic Removal of Water: If your solvent forms an azeotrope with water (e.g., toluene, xylene), use a Dean-Stark apparatus. This will continuously remove water from the reaction mixture as it forms, driving the reaction to completion.

      • High-Temperature Solvent without Azeotrope: When using solvents like glacial acetic acid, which acts as both a solvent and a catalyst, heating to a vigorous reflux is typically sufficient to drive off the water with the solvent vapor. Ensure your condenser is efficient to return the solvent but allow the more volatile water to escape. A patent for a related synthesis highlights that distilling off volatiles during the reaction can improve yield by removing inhibitory byproducts.[2]

Data Summary: Temperature Guidelines

The optimal temperature is highly dependent on the specific substrates and solvent used. The following table provides general guidelines for the synthesis using phthalic anhydride and anthranilic acid.

ParameterTemperature RangePurpose & Scientific RationalePotential Issues if Deviated
Initial Mixing/Amide Formation 25 - 80°CTo allow for the complete nucleophilic attack and ring-opening of phthalic anhydride, forming the phthalamic acid intermediate. This phase is exothermic but benefits from gentle heating to ensure full conversion.Too Low: Incomplete reaction. Too High/Fast Ramp: Side reactions, reduced control.
Cyclization/Dehydration 130 - 180°CTo provide the activation energy for the intramolecular cyclization and elimination of water. This is an endothermic process that requires sustained high temperatures to proceed to completion.Too Low: Reaction stalls, low yield. Too High: Degradation, decarboxylation, dark impurities.[1]
Recrystallization/Purification Solvent DependentTo dissolve the crude product in a minimal amount of hot solvent and allow pure crystals to form upon cooling, leaving impurities in the mother liquor.Too Hot: Product may oil out. Too Cold: Poor dissolution, low recovery.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating in-process checks to ensure success.

Materials:

  • Phthalic Anhydride (1.0 eq)

  • 2-Aminobenzoic Acid (Anthranilic Acid) (1.0 eq)

  • Glacial Acetic Acid (as solvent)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Temperature-controlled heating mantle or oil bath

  • TLC plates (Silica, e.g., with fluorescent indicator) and developing chamber

Procedure:

  • Setup: To a 250 mL round-bottom flask, add phthalic anhydride (e.g., 14.8 g, 0.1 mol) and 2-aminobenzoic acid (e.g., 13.7 g, 0.1 mol).

  • Solvent Addition: Add glacial acetic acid (e.g., 100 mL).

  • Initial Heating (Amide Formation): Place the flask in the heating mantle and begin stirring. Gently heat the mixture to 80°C and maintain this temperature for 30 minutes. Most solids should dissolve to form a clear solution of the phthalamic acid intermediate.

  • In-Process Check (TLC): Spot a small aliquot of the reaction mixture on a TLC plate. Your starting materials should be largely consumed.

  • Cyclization: Increase the temperature to bring the mixture to a steady reflux (~118-120°C). Maintain a vigorous reflux for 2-3 hours.

  • Monitoring Completion: Monitor the reaction every 30-60 minutes by TLC. The reaction is complete when the spot corresponding to the intermediate has disappeared.

  • Cooling and Precipitation: Once complete, turn off the heat and allow the mixture to cool slowly to room temperature. The product will begin to precipitate as fine, white crystals. Cooling in an ice bath can further increase the precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold water or ethanol to remove residual acetic acid and any soluble impurities.

  • Drying: Dry the product in a vacuum oven at 60-80°C to a constant weight. The pure product should be a white solid.[3]

Caption: Experimental workflow for the synthesis of this compound.

References

  • Walsh Medical Media. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Available at: [Link]

  • Sciencemadness.org. (2008). Preparation of anthranilic acid. Available at: [Link]

  • Ma, J. F., et al. (2010). 2-, 3-, and 4-(1-Oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids and their corresponding organotin carboxylates: synthesis, characterization, fluorescent, and biological activities. PubMed. Available at: [Link]

  • Labmonk. (2022). Synthesis of Anthranilic Acid From Phthalic Anhydride. Scribd. Available at: [Link]

  • Organic Chemistry Portal. Phthalimides. Available at: [Link]

  • Zhang, Y., et al. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Synthesis of anthranilic acid. Available at: [Link]

  • Wikipedia. Anthranilic acid. Available at: [Link]

  • Google Patents. (2021). US11261158B2 - Synthesis of 2-indolinone derivatives.
  • Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]

Sources

Validation & Comparative

2-(1-Oxoisoindolin-2-yl)benzoic acid vs. other isoindolinone derivatives in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the isoindolinone core represents a privileged scaffold in medicinal chemistry. Its versatile structure has given rise to a diverse array of biologically active molecules, each with distinct mechanisms of action and therapeutic potential. While 2-(1-Oxoisoindolin-2-yl)benzoic acid itself is a foundational structure, its derivatives have been extensively explored, leading to groundbreaking therapies. This guide provides an in-depth, objective comparison of three prominent classes of isoindolinone derivatives: Poly (ADP-ribose) Polymerase (PARP) inhibitors, immunomodulatory drugs (IMiDs), and kinase inhibitors. We will delve into their performance in key biological assays, supported by experimental data and detailed protocols, to empower you in your research and development endeavors.

Executive Summary: A Tale of Three Mechanisms

The isoindolinone scaffold's remarkable adaptability allows for precise chemical modifications that dictate its biological target and subsequent cellular effects. This guide will focus on three archetypal derivatives, each representing a distinct therapeutic strategy:

  • Talazoparib (PARP Inhibitor): A potent inhibitor of PARP enzymes, crucial for DNA single-strand break repair. Its mechanism of "synthetic lethality" is particularly effective in cancers with deficiencies in homologous recombination repair, such as those with BRCA mutations.

  • Lenalidomide & Pomalidomide (Immunomodulatory Drugs - IMiDs): These molecules exhibit pleiotropic effects, directly inducing apoptosis in cancer cells and indirectly modulating the tumor microenvironment by enhancing T-cell and Natural Killer (NK) cell activity. Their action is mediated by the E3 ubiquitin ligase Cereblon (CRBN).

  • PI3K and CDK9 Inhibitors: Isoindolinone-based compounds have been developed to target key cellular kinases like Phosphoinositide 3-kinase (PI3K) and Cyclin-Dependent Kinase 9 (CDK9), which are critical regulators of cell growth, proliferation, and transcription.

This guide will dissect the performance of these derivatives in relevant biochemical and cellular assays, providing a framework for understanding their distinct and overlapping activities.

Section 1: PARP Inhibition - Exploiting DNA Repair Deficiencies

PARP inhibitors represent a targeted approach to cancer therapy, leveraging the concept of synthetic lethality. The isoindolinone core in many PARP inhibitors mimics the nicotinamide moiety of NAD+, leading to competitive inhibition of the PARP enzyme.

Mechanism of Action: Beyond Catalytic Inhibition

The primary mechanism of PARP inhibitors is the prevention of DNA single-strand break repair. In cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), these unrepaired single-strand breaks escalate to toxic double-strand breaks during DNA replication, leading to cell death.

A critical aspect of the efficacy of some PARP inhibitors, like Talazoparib, is "PARP trapping." This phenomenon involves the stabilization of the PARP enzyme on the DNA, creating a physical obstruction that is more cytotoxic than the mere inhibition of its enzymatic activity.

PARP_Inhibition cluster_0 DNA Single-Strand Break (SSB) cluster_1 DNA Repair Pathways cluster_2 Cellular Outcomes cluster_3 Therapeutic Intervention SSB SSB PARP PARP Enzyme SSB->PARP recruits DSB Double-Strand Break (DSB) SSB->DSB replication fork collapse PARP->SSB repairs HR_Repair Homologous Recombination (HR) Cell_Survival Cell Survival HR_Repair->Cell_Survival leads to DSB->HR_Repair repaired by Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis unrepaired leads to Talazoparib Talazoparib (PARP Inhibitor) Talazoparib->PARP inhibits & traps

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

Comparative Performance in Biological Assays

The potency and efficacy of PARP inhibitors are evaluated through a series of biochemical and cellular assays.

CompoundAssay TypeTargetIC50 / LC50Cell LineCitation
Talazoparib Enzymatic AssayPARP10.57 nM-[1]
Talazoparib Cell Viability-~0.2 µMBR58 (BRCA1-mutant)[2]
Talazoparib Cell Viability-2.98 µMBR103T (BRCA1-mutant LOH-negative)[2]
Talazoparib Cell Viability-4.3 µMBR103N (BRCA1-mutant LOH-negative)[2]

Data Interpretation: Talazoparib demonstrates potent enzymatic inhibition of PARP1 in the nanomolar range.[1] Cellularly, its efficacy is significantly higher in BRCA-mutant cells with loss of heterozygosity (LOH), highlighting the principle of synthetic lethality.[2]

Experimental Protocol: PARP1 Enzymatic Inhibition Assay (HTRF)

This protocol outlines a robust method for determining the IC50 of a test compound against PARP1.

Principle: A Histone H1 substrate is biotinylated and poly-ADP-ribosylated by PARP1. The reaction is detected using a Europium-labeled anti-histone antibody and Streptavidin-XL665. Inhibition of PARP1 activity leads to a decrease in the HTRF signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare PARP1 enzyme dilution in assay buffer.

    • Prepare a serial dilution of the test compound (e.g., Talazoparib) in DMSO, followed by dilution in assay buffer.

    • Prepare a solution of biotinylated-NAD+ and Histone H1 substrate in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the test compound or vehicle (DMSO) to a 384-well low-volume plate.

    • Add 5 µL of the PARP1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the biotinylated-NAD+/Histone H1 solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding 10 µL of a solution containing Streptavidin-XL665 and the Europium-labeled antibody in detection buffer.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Plot the HTRF ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Section 2: Immunomodulation - Redirecting the Immune System

IMiDs, such as Lenalidomide and Pomalidomide, have a multifaceted mechanism of action that combines direct anti-tumor effects with a potent stimulation of the host immune system.

Mechanism of Action: A Tale of Protein Degradation

IMiDs bind to the Cereblon (CRBN) protein, a component of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6][7] The degradation of these factors in multiple myeloma cells leads to apoptosis and, in T-cells, results in increased proliferation and production of interleukin-2 (IL-2).[4][5][6][7]

IMiD_Mechanism cluster_0 Cellular Components cluster_1 Cellular Outcomes IMiD Lenalidomide Pomalidomide CRBN CRL4-CRBN E3 Ligase IMiD->CRBN binds to & modulates IKZF IKZF1/IKZF3 (Transcription Factors) CRBN->IKZF targets for ubiquitination Proteasome Proteasome IKZF->Proteasome degraded by T_Cell T-Cell IKZF->T_Cell degradation in MM_Cell Myeloma Cell IKZF->MM_Cell degradation in IL2 IL-2 Production T_Cell->IL2 leads to Apoptosis Apoptosis MM_Cell->Apoptosis leads to

Caption: Mechanism of Action of Immunomodulatory Drugs (IMiDs).

Comparative Performance in Biological Assays

The interaction with Cereblon and the subsequent functional consequences are key parameters for evaluating IMiDs.

CompoundAssay TypeTargetKi / IC50Cell Line/SystemCitation
Lenalidomide Binding Assay (FP)DDB1-CRBN177.80 nMRecombinant Protein[8]
Pomalidomide Binding Assay (FP)DDB1-CRBN156.60 nMRecombinant Protein[8]
Lenalidomide T-cell Proliferation--Human PBMCs[9]
Pomalidomide T-cell Proliferation--Human PBMCs[9]
Pomalidomide Cell Viability-2.5 µM8226 (Myeloma)[10]

Data Interpretation: Both Lenalidomide and Pomalidomide bind to the DDB1-CRBN complex with nanomolar affinity.[8] Their ability to induce T-cell proliferation and cause myeloma cell death are key functional readouts of their activity.[9][10]

Experimental Protocol: Cereblon Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of a test compound for the DDB1-CRBN complex.

Principle: A fluorescently labeled thalidomide analog (tracer) binds to the DDB1-CRBN complex, resulting in a high fluorescence polarization (FP) signal. Unlabeled test compounds compete for binding, causing a decrease in the FP signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a solution of recombinant human DDB1-CRBN complex in assay buffer.

    • Prepare a serial dilution of the test compound (e.g., Lenalidomide) in DMSO, followed by dilution in assay buffer.

    • Prepare a solution of the fluorescent thalidomide tracer at a fixed concentration in assay buffer.

  • Assay Procedure:

    • Add 10 µL of the test compound or vehicle (DMSO) to a black 384-well plate.

    • Add 10 µL of the DDB1-CRBN complex solution to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of the fluorescent tracer solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Read the plate on a fluorescence polarization reader, measuring both parallel and perpendicular fluorescence intensity.

  • Data Analysis:

    • Calculate the fluorescence polarization (mP) for each well.

    • Plot the mP values against the log of the inhibitor concentration and fit a competitive binding curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Section 3: Kinase Inhibition - Targeting Cellular Signaling

The isoindolinone scaffold has also proven to be a valuable starting point for the development of potent and selective kinase inhibitors.

Mechanism of Action: Competitive ATP Inhibition

Many isoindolinone-based kinase inhibitors function by competing with ATP for binding to the kinase active site. By occupying this site, they prevent the phosphorylation of downstream substrates, thereby blocking signaling pathways that are often dysregulated in cancer. Key targets for isoindolinone derivatives include Cyclin-Dependent Kinases (CDKs), which regulate the cell cycle and transcription, and Phosphoinositide 3-Kinases (PI3Ks), which are central to cell growth and survival pathways.

Kinase_Inhibition cluster_0 Kinase Activity cluster_1 Cellular Response cluster_2 Therapeutic Intervention Kinase Kinase (e.g., CDK9, PI3K) pSubstrate Phosphorylated Substrate Kinase->pSubstrate phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Signaling Downstream Signaling pSubstrate->Signaling activates Proliferation Cell Proliferation Signaling->Proliferation promotes Iso_Inhibitor Isoindolinone Kinase Inhibitor Iso_Inhibitor->Kinase competitively inhibits

Caption: Mechanism of Isoindolinone-Based Kinase Inhibition.

Comparative Performance in Biological Assays

The potency and selectivity of isoindolinone-based kinase inhibitors are determined using a range of biochemical and cellular assays.

CompoundAssay TypeTargetIC50Cell LineCitation
AZD4573 Cell ViabilityCDK98 - 27 nMVarious Lung Cancer[11]
SNS-032 Cell ViabilityCDK9< 0.5 µMVarious Lung Cancer[11]
AS-041164 Enzymatic AssayPI3Kγ70 nM-
Compound 2 Chemotaxis AssayPI3Kγ270 nMTHP-1[12]

Data Interpretation: Isoindolinone-based CDK9 inhibitors like AZD4573 show potent anti-proliferative effects in the nanomolar range in various cancer cell lines.[11] Similarly, isoindolinone derivatives targeting PI3Kγ demonstrate potent enzymatic inhibition and functional cellular effects.[12]

Experimental Protocol: CDK9 Cellular Activity Assay (Western Blot)

This protocol details a method to assess the cellular activity of a CDK9 inhibitor by measuring the phosphorylation of a downstream target.

Principle: CDK9 phosphorylates the C-terminal domain of RNA Polymerase II at Serine 2 (p-Pol II Ser2). Inhibition of CDK9 activity leads to a decrease in the levels of p-Pol II Ser2, which can be detected by Western blot.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed a relevant cancer cell line (e.g., a B-cell acute lymphocytic leukemia line) in a 6-well plate and allow to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (e.g., a CDK9 inhibitor) or vehicle (DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-Pol II Ser2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for p-Pol II Ser2 and a loading control (e.g., GAPDH or β-actin).

    • Normalize the p-Pol II Ser2 signal to the loading control and plot the relative intensity against the inhibitor concentration to determine the IC50 for target engagement.

Conclusion: A Scaffold of Diverse Possibilities

The isoindolinone core has proven to be an exceptionally fruitful scaffold in the pursuit of novel therapeutics. From the targeted induction of synthetic lethality by PARP inhibitors to the nuanced immunomodulation of IMiDs and the precise blockade of signaling pathways by kinase inhibitors, the derivatives of this seemingly simple structure have had a profound impact on medicine. This guide has provided a comparative overview of these distinct classes of isoindolinone derivatives, highlighting their mechanisms of action and performance in key biological assays. By understanding the intricate details of their biological evaluation, researchers can better navigate the development of the next generation of isoindolinone-based therapies.

References

  • Fischer, E. S., et al. (2014). Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53. [Link]

  • Robert, T., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 639-651. [Link]

  • Jamieson, S. A., et al. (2016). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Investigational New Drugs, 34(3), 277-287. [Link]

  • Wang, Y., et al. (2023). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry, 66(2), 1089-1111. [Link]

  • Terpos, E., et al. (2021). Serum Cereblon (CRBN) Levels Predict Long Term Post- Lenalidomide-Dexamethasone Survival in Multiple Myeloma (MM) Patients and Correlate with Disease Characteristics. Cancers, 13(21), 5434. [Link]

  • Jamieson, S. A., et al. (2011). A66, a specific p110α-selective inhibitor of phosphoinositide 3-kinase, has antitumour activity in solid tumour models. Biochemical Journal, 438(1), 53-62. [Link]

  • Martínez-Chávez, E., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 15(11), 2568. [Link]

  • Li, Y., et al. (2024). Pomalidomide improves the effectiveness of CAR-T treatment in the relapsed and refractory multiple myeloma or B-cell leukemia/lymphoma with extramedullary disease. Cancer Medicine, 13(5), e7091. [Link]

  • Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Science, 343(6168), 301-305. [Link]

  • Zangarini, M., et al. (2017). The in vitro and in vivo effects of the combination of trabectedin with PARP inhibitors in sarcoma. Oncotarget, 8(52), 90317-90331. [Link]

  • Pemberton, N., et al. (2018). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. Organic Letters, 20(18), 5623-5626. [Link]

  • Piber, D., et al. (2021). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers, 13(16), 4003. [Link]

  • Chen, Y.-C., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. International Journal of Molecular Sciences, 23(21), 13327. [Link]

  • Pemberton, N., et al. (2018). Discovery of Highly Isoform Selective 4-Aza-isoindolinone Based Phosphoinositide 3-Kinase (PI3K)-γ Inhibitors. Journal of Medicinal Chemistry, 61(12), 5435-5441. [Link]

  • Kogan, Y., et al. (2020). Loss of Heterozygosity of BRCA1/2 as a Predictive Marker for Talazoparib Response. Anticancer Research, 40(10), 5541-5548. [Link]

  • Lopez-Girona, A., et al. (2012). Lenalidomide and pomalidomide bind to cereblon and regulate its E3 ubiquitin ligase activity. Leukemia, 26(11), 2326–2335. [Link]

  • Li, Y., et al. (2023). Inhibitors Targeting CDK9 Show High Efficacy against Osimertinib and AMG510 Resistant Lung Adenocarcinoma Cells. International Journal of Molecular Sciences, 24(13), 11099. [Link]

  • Li, Y., et al. (2022). Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy. Theranostics, 12(11), 5148–5164. [Link]

  • Fischer, E. S., et al. (2014). Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21(6), 518–525. [Link]

  • Smith, M. A., et al. (2015). Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research, 21(24), 5527-5538. [Link]

  • Siegel, D. S., et al. (2015). Clinical and pharmacodynamic analysis of pomalidomide dosing strategies in myeloma: impact of immune activation and cereblon targets. Blood, 125(26), 4052–4061. [Link]

  • Krönke, J., et al. (2014). Lenalidomide induces degradation of IKZF1 and IKZF3. Science, 343(6168), 301-305. [Link]

  • Krönke, J., et al. (2014). Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. Science, 343(6168), 301-305. [Link]

  • Shen, Y., et al. (2015). Abstract P5-06-01: Talazoparib antitumor effects in BRCA-deficient breast cancer models. Cancer Research, 75(9 Supplement), P5-06-01. [Link]

  • Galustian, C., et al. (2009). The anti-cancer agents lenalidomide and pomalidomide inhibit the proliferation and function of T regulatory cells. Cancer Immunology, Immunotherapy, 58(7), 1033–1045. [Link]

  • De, S., et al. (2024). Transcriptional regulation and therapeutic potential of cyclin-dependent kinase 9 (CDK9) in sarcoma. Biochemical Pharmacology, 226, 116342. [Link]

  • Li, L., et al. (2018). Discovery of a Potent and Selective Dual Btk and PI3Kδ Inhibitor for the Treatment of B-cell Malignancies. Journal of Medicinal Chemistry, 61(19), 8758-8770. [Link]

  • Al-Hujaily, E. M., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Cancers, 12(4), 849. [Link]

  • Daniels, D. L., et al. (2021). Advancing targeted protein degrader discovery by measuring cereblon engagement in cells. Methods in Enzymology, 656, 391-411. [Link]

  • Krönke, J., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301-305. [Link]

  • Almansour, A. I., et al. (2023). Synthesis, antiproliferative activity, and CDK2/CDK9 inhibitory evaluation of new pyrazolo[3,4-b]pyridine derivatives. Molecules, 28(14), 5360. [Link]

  • Hideshima, T., & Anderson, K. C. (2013). Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma. International journal of hematology, 98(3), 285–292. [Link]

  • Li, Y., et al. (2021). CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism. Frontiers in Oncology, 11, 642283. [Link]

  • Fischer, E. S., et al. (2022). 8D81: Cereblon~DDB1 bound to Pomalidomide. RCSB PDB. [Link]

  • de Bono, J., et al. (2017). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Solid Tumors. Cancer Discovery, 7(6), 620-629. [Link]

  • Krönke, J., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 301-305. [Link]

  • Amsbio. (n.d.). Cereblon Binding Assay Kit. Retrieved from [Link]

  • Cen, Y., et al. (2022). PARP1-SNAI2 transcription axis drives resistance to PARP inhibitor, Talazoparib. Nature Communications, 13(1), 4215. [Link]

  • Mondal, S., et al. (2018). Targeting cyclin-dependent kinase 9 sensitizes medulloblastoma cells to chemotherapy. Journal of Cellular and Molecular Medicine, 22(12), 6062-6074. [Link]

  • Bogen, J. P., et al. (2022). VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia. Blood Cancer Journal, 12(11), 154. [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of Synthesized 2-(1-Oxoisoindolin-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of a synthesized active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-(1-Oxoisoindolin-2-yl)benzoic acid, a versatile building block in medicinal chemistry, rigorous purity analysis is paramount.[1] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, complete with supporting data and detailed methodologies.

The Critical Role of Purity for this compound

The quality of an API is often predetermined by the quality of its intermediates.[2] this compound, with its molecular formula C₁₅H₁₁NO₃, is a key precursor in the synthesis of various therapeutic agents.[3] Impurities, whether they are unreacted starting materials, by-products, or degradation products, can have significant downstream consequences, including altered pharmacological activity, increased toxicity, and compromised stability of the final drug product. Therefore, a robust analytical method to ensure its purity is a non-negotiable aspect of the drug development process.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile and thermally labile compounds like this compound, HPLC is the undisputed gold standard for purity analysis.[4] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method in both research and quality control settings.[5]

The Logic Behind HPLC Method Development

A successful HPLC method is not a matter of chance but of systematic optimization. For this compound, a reverse-phase (RP-HPLC) approach is most appropriate. Here's the rationale:

  • Column Selection : A C18 column is the workhorse of RP-HPLC. Its non-polar stationary phase provides excellent retention for moderately polar compounds like our target molecule, separating it from both more polar and less polar impurities.

  • Mobile Phase Composition : Since the analyte is an organic acid, controlling the pH of the mobile phase is crucial for achieving sharp, symmetrical peaks.[6][7] An acidic mobile phase, such as a mixture of water with a small percentage of formic or phosphoric acid and an organic modifier like acetonitrile, will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.[8][9] A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to ensure the timely elution of all components with varying polarities.[6]

  • Detection : The aromatic rings and carbonyl group in this compound make it an excellent candidate for UV detection. The wavelength of maximum absorbance (λmax) should be determined to ensure the highest sensitivity for both the main component and any potential impurities.

HPLC Purity Analysis Workflow

The following diagram outlines the key stages in the HPLC purity analysis of a synthesized compound.

HPLC_Purity_Workflow cluster_preparation 1. Sample Preparation cluster_hplc_analysis 2. HPLC Analysis cluster_data_processing 3. Data Processing & Reporting A Accurately weigh and dissolve synthesized compound C Filter through 0.45 µm syringe filter A->C B Prepare reference standard (if available) B->C D Inject sample into HPLC system C->D E Separation on C18 column with gradient elution D->E F UV Detection at λmax E->F G Obtain chromatogram F->G H Integrate all peaks G->H I Calculate purity (Area % method) H->I J Generate final report I->J

Caption: A streamlined workflow for the HPLC purity analysis of synthesized compounds.

Detailed Experimental Protocol: HPLC Purity of this compound

Objective: To determine the purity of a synthesized batch of this compound using RP-HPLC with UV detection.

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column compartment, and UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (reagent grade).

  • Synthesized this compound.

  • Reference standard of this compound (if available).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to achieve a final concentration of about 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or predetermined λmax)

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      25 5 95
      30 5 95
      31 95 5

      | 35 | 95 | 5 |

  • Data Analysis:

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the prepared sample solution.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Comparative Analysis with Alternative Techniques

While HPLC is the cornerstone for quantitative purity analysis, other techniques can offer complementary information or serve as preliminary screening tools.

Analytical TechniquePrinciple of OperationAdvantages for Purity AssessmentDisadvantages for Purity Assessment
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a liquid mobile phase.[5]High resolution and sensitivity, excellent for quantification, applicable to a wide range of compounds.[4]Higher initial instrument cost, requires method development.[5]
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.[10]Rapid, inexpensive, simple to perform, good for monitoring reaction progress.Primarily qualitative, lower resolution and sensitivity compared to HPLC.[10]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.[4]Excellent for volatile and thermally stable compounds, often coupled with Mass Spectrometry (MS) for identification.Not suitable for non-volatile or thermally labile compounds like the target molecule without derivatization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of electromagnetic radiation by atomic nuclei in a magnetic field.[11]Provides detailed structural information, can be used for quantitative analysis (qNMR).Lower sensitivity than HPLC, complex spectra for mixtures, high instrument cost.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.[12]Provides molecular weight and structural information for each separated component, excellent for impurity identification.Higher cost and complexity than HPLC-UV.

Conclusion: An Integrated Approach to Purity Validation

For the definitive purity determination of synthesized this compound, RP-HPLC with UV detection is the most robust and reliable method.[4][5] It provides the high resolution and quantitative accuracy required for quality control in a pharmaceutical setting. However, a comprehensive analytical strategy often involves the use of multiple techniques. TLC can be invaluable for rapid, in-process checks of reaction completion. Should significant unknown impurities be detected by HPLC, LC-MS becomes the tool of choice for their identification and structural elucidation. NMR remains the ultimate technique for the unambiguous structural confirmation of the synthesized compound. By understanding the strengths and limitations of each technique, researchers can build a self-validating system for ensuring the quality and purity of critical pharmaceutical intermediates.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 303423, this compound. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Hayat, F., & Ciftci, H. (2015). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. Journal of the Faculty of Agriculture, 30(2), 1-6.
  • Gajewska, M., & Sznitowska, M. (2000). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 57(5), 327-333.
  • American Chemical Society. (2022). Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. The Journal of Organic Chemistry, 87(22), 14859–14872.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Ivanova, V., Stafilov, T., & Stefova, M. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 235-243.
  • Georgiev, Y., & Zhelyazkova, V. (2019). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 12(12), 5859-5866.
  • Longo, V., De Vita, P., & D'Andrea, A. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. Molecules, 27(21), 7505.
  • Inam, F., & Asghar, M. S. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Authorea Preprints.
  • Taylor & Francis Online. (2022). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Journal of the Science of Food and Agriculture, 102(13), 5649-5657.
  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to Personal Protective Equipment for Handling 2-(1-Oxoisoindolin-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. This guide provides essential, immediate safety and logistical information for handling 2-(1-Oxoisoindolin-2-yl)benzoic acid. In the absence of specific safety data for this compound, we will adopt a conservative approach, drawing upon the known hazards of its parent compound, benzoic acid, and established principles of laboratory safety for handling fine organic chemicals.

Our primary objective is to create a self-validating system of protocols that ensures your safety. This guide is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed decisions in your daily laboratory operations.

Understanding the Potential Hazards

Key Potential Hazards:

  • Eye Contact: Risk of serious eye irritation or damage.[1][3][4]

  • Skin Contact: Potential for skin irritation, redness, and discomfort.[1][2][3]

  • Inhalation: Inhalation of dust particles may lead to respiratory tract irritation.[2][4]

  • Ingestion: While less common in a laboratory setting, ingestion can be harmful.[5]

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards relies on a combination of engineering controls, administrative controls, and personal protective equipment. This guide focuses on PPE, which serves as the final barrier between you and the chemical.

Engineering and Administrative Controls: Your First Line of Defense

Before detailing specific PPE, it is crucial to emphasize the importance of a well-designed workspace:

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize the inhalation of dust particles.[5]

  • Designated Areas: Establish designated areas for handling this compound to prevent cross-contamination.

  • Hygiene Practices: Wash hands thoroughly after handling the chemical and before leaving the laboratory.[2][3] Do not eat, drink, or smoke in areas where chemicals are handled.[1][3]

Recommended Personal Protective Equipment

The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the recommended PPE for various laboratory tasks involving this compound.

TaskEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[6][7]Disposable nitrile or neoprene gloves.[2][7]A fully buttoned laboratory coat.[7]Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved N95 respirator.[6]
Solution Preparation Chemical splash goggles.[6][7]Disposable nitrile or neoprene gloves.[2][7]A fully buttoned laboratory coat.[7]To be performed in a chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles and a face shield.[7][8]Disposable nitrile or neoprene gloves.[2][7]A fully buttoned laboratory coat.[7]To be performed in a chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shield.[7][8]Disposable nitrile or neoprene gloves.[2][7]A fully buttoned laboratory coat.[7]To be performed in a chemical fume hood.
Spill Cleanup (Small) Chemical splash goggles and a face shield.[7][8]Heavy-duty nitrile or butyl rubber gloves.A chemical-resistant apron over a lab coat.A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter.
Waste Disposal Chemical splash goggles.[6][7]Disposable nitrile or neoprene gloves.[2][7]A fully buttoned laboratory coat.[7]Not generally required if handling sealed waste containers.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is directly linked to its proper use. Follow these step-by-step procedures to ensure your safety.

Donning (Putting On) PPE

PPE_Donning_Workflow cluster_prep Preparation cluster_sequence Donning Sequence Inspect Inspect PPE for damage LabCoat 1. Lab Coat Inspect->LabCoat Respirator 2. Respirator (if needed) LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves

Caption: Step-by-step workflow for correctly donning PPE.

Doffing (Taking Off) PPE

The doffing sequence is critical to prevent self-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_hygiene Final Step Gloves 1. Gloves Goggles 2. Goggles/Face Shield Gloves->Goggles LabCoat 3. Lab Coat Goggles->LabCoat Respirator 4. Respirator (if needed) LabCoat->Respirator WashHands Wash Hands Thoroughly Respirator->WashHands

Caption: Step-by-step workflow for safely removing PPE.

Disposal Plan

Proper disposal of contaminated PPE is essential to prevent exposure to others and environmental contamination.

  • Gloves, wipes, and other disposable materials: Place in a designated, sealed hazardous waste container.

  • Contaminated lab coats: Should be professionally laundered by a service experienced in handling laboratory-contaminated clothing. Do not take lab coats home.

  • Empty chemical containers: Triple rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label and dispose of the container according to your institution's guidelines.

  • Chemical Waste: All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[2]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Conclusion

The principles and procedures outlined in this guide are designed to empower you with the knowledge to handle this compound safely and effectively. By integrating these practices into your daily workflow, you contribute to a culture of safety that protects you, your colleagues, and the groundbreaking research you are conducting.

References

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Benzoic Acid. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for Benzoic Acid. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Australian Government Department of Health. (2013). Benzoic acid: Human health tier II assessment. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.